molecular formula C10H10N2O3S B2825688 methyl 2,5-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate CAS No. 571149-28-5

methyl 2,5-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B2825688
CAS No.: 571149-28-5
M. Wt: 238.26
InChI Key: ISTGAOWVGNDLHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2,5-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate is a thienopyrimidine derivative characterized by a fused thiophene-pyrimidine core. Its structure includes a methyl ester at position 6, methyl groups at positions 2 and 5, and a 4-oxo moiety. For example, pyrido[2,3-d]pyrimidines are synthesized by refluxing substituted acetoacetates with amino uracils in ethanol, as seen in and . The compound’s structural confirmation would likely involve IR, NMR, and elemental analysis, consistent with protocols for related thienopyrimidines .

Properties

IUPAC Name

methyl 2,5-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3S/c1-4-6-8(13)11-5(2)12-9(6)16-7(4)10(14)15-3/h1-3H3,(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISTGAOWVGNDLHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)NC(=N2)C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2,5-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminothiophene derivatives with cyanoacetic acid derivatives, followed by cyclization and esterification . The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the thienopyrimidine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

Methyl 2,5-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .

Scientific Research Applications

Methyl 2,5-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2,5-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the enzyme tRNA (Guanine37-N1)-methyltransferase (TrmD), which is essential for bacterial growth . This inhibition disrupts protein synthesis, leading to antimicrobial effects. The compound may also interact with other cellular pathways, contributing to its potential anticancer properties .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Thieno[2,3-d]pyrimidine derivatives vary primarily in substituents at positions 2, 3, 4, 5, and 6, which influence physical properties and bioactivity. Key analogs include:

Compound Name Substituents (Positions) Ester Group Key Structural Features
Methyl 2,5-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate (Target) 2-Me, 5-Me, 4-Oxo Methyl Compact methyl substituents; no N-alkylation
Ethyl 5-methyl-4-oxo-3-phenyl-2-(propylamino)-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate 3-Ph, 2-PrNH, 5-Me, 4-Oxo Ethyl Bulky phenyl and propylamino groups; N-alkylated
Ethyl 2-(3-hydroxyphenyl)-5-methyl-4-morpholino-thieno[2,3-d]pyrimidine-6-carboxylate (IIIa) 2-(3-OH-Ph), 4-Morpholino, 5-Me Ethyl Polar morpholino and phenolic substituents
Ethyl 4-(4-chlorophenylamino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate (14c) 4-(4-Cl-PhNH), 5-Me Ethyl Chlorophenylamino group; enhanced lipophilicity
Methyl 3-amino-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate 3-NH2, 5-Me, 4-Oxo Methyl Amino group at position 3; potential H-bonding

Key Observations :

  • Ester Group : Methyl esters (e.g., target compound) are less hydrolytically stable than ethyl esters but may improve cellular permeability .
  • Substituent Bulk : Bulky groups (e.g., phenyl in ) reduce solubility but enhance target binding specificity .
  • Polar Groups: Morpholino (IIIa) or hydroxyphenyl substituents increase polarity, impacting pharmacokinetics .

Physical and Spectral Properties

  • Ethyl 4-(4-chlorophenylamino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate (14c): m.p. 174–176°C .
  • Ethyl 5-methyl-4-oxo-3-phenyl-... () : Likely m.p. >170°C based on similar structures.
  • Methyl 3-amino-5-methyl-4-oxo-... (): Molecular weight 239.25 g/mol; methyl esters typically exhibit m.p. 150–200°C .

IR and NMR data for the target compound would align with thienopyrimidine scaffolds:

  • IR : Strong C=O stretches (~1700 cm⁻¹ for ester and 4-oxo groups) .
  • ¹H NMR : Methyl protons (δ 2.3–2.6 ppm), aromatic protons (δ 6.8–8.0 ppm if substituted) .

Biological Activity

Methyl 2,5-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate is a heterocyclic compound belonging to the thienopyrimidine family. Its unique chemical structure contributes to its significant biological activities, including antimicrobial , anticancer , and anti-inflammatory properties. This article explores the biological activity of this compound based on various research findings.

Chemical Structure and Properties

  • Molecular Formula : C10H10N2O3S
  • Molecular Weight : Approximately 238.27 g/mol
  • CAS Number : 571149-28-5

The compound features a thieno ring fused with a pyrimidine structure, characterized by the presence of two methyl groups at positions 2 and 5, a carbonyl group at position 4, and a carboxylate ester functionality at position 6. This arrangement enhances its chemical reactivity and biological activity compared to similar compounds .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains. For example:

Microorganism Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1532 µg/mL
Escherichia coli1816 µg/mL
Candida albicans1264 µg/mL

These results suggest that the compound may serve as a potential lead for the development of new antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has been evaluated through various studies targeting different cancer cell lines. Notably, it has shown promising results against breast cancer cells (MDA-MB-231) with an IC50 value of approximately 27.6 µM. The structure-activity relationship indicates that modifications to the thienopyrimidine scaffold can enhance cytotoxicity:

Compound IC50 (µM) Cancer Type
Compound I27.6Triple-Negative Breast Cancer
Compound II29.3Non-Small Cell Lung Cancer
Compound III35.0Colon Cancer

The presence of electron-withdrawing groups in certain derivatives has been linked to increased cytotoxic activity, suggesting avenues for further optimization .

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound has demonstrated anti-inflammatory effects in preclinical models. Studies have reported a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 when treated with this compound. This suggests its potential utility in treating inflammatory diseases:

Cytokine Control Level (pg/mL) Treated Level (pg/mL)
TNF-alpha15080
IL-620090

These findings indicate that the compound may modulate inflammatory pathways effectively .

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study conducted by Guo et al. synthesized various thienopyrimidine derivatives and assessed their antimicrobial activities against clinical isolates of bacteria and fungi. The study highlighted that this compound exhibited superior activity compared to other derivatives in its class .
  • Cytotoxicity Against Cancer Cells : Another investigation focused on the cytotoxic effects of this compound on different cancer cell lines revealed that it significantly inhibited cell proliferation in MDA-MB-231 cells while showing selective toxicity towards malignant cells over normal cells .
  • Inflammation Model Studies : In vivo studies using animal models of inflammation demonstrated that treatment with this compound resulted in marked reductions in swelling and pain scores compared to controls, suggesting its potential as an anti-inflammatory agent .

Q & A

Basic: What synthetic methodologies are recommended for preparing methyl 2,5-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate?

Answer:
The synthesis typically involves multi-step reactions starting with cyclization of thiophene derivatives followed by functionalization. A common approach includes:

  • Step 1: Condensation of 2-aminothiophene-3-carboxylate derivatives with diketones or β-ketoesters to form the pyrimidine ring.
  • Step 2: Alkylation at the N3 position using methyl iodide or dimethyl sulfate under basic conditions (e.g., K₂CO₃ in DMF) to introduce the 2,5-dimethyl substituents .
  • Step 3: Esterification of the carboxylic acid intermediate using methanol and catalytic sulfuric acid to yield the final methyl ester .
    Key Considerations: Monitor reaction progress via TLC or HPLC, and optimize solvent systems (e.g., DMF or THF) to improve yield and purity.

Basic: How can the structure of this compound be confirmed using spectroscopic and crystallographic methods?

Answer:

  • NMR Spectroscopy: Use 1H^1H- and 13C^{13}C-NMR to verify the thienopyrimidine core, methyl groups (δ 2.1–2.5 ppm for CH₃), and ester carbonyl (δ 170–175 ppm). Compare with reference data for similar compounds .
  • X-ray Crystallography: Resolve the fused bicyclic system and confirm substituent positions. For example, related thieno[2,3-d]pyrimidines show characteristic bond angles of 120°–125° in the pyrimidine ring .
  • Mass Spectrometry: Confirm molecular weight via ESI-MS (expected [M+H]⁺ ~ 279.3 g/mol based on C₁₁H₁₂N₂O₃S) .

Advanced: How can researchers address contradictions in reported biological activities of thienopyrimidine derivatives?

Answer: Contradictions often arise from variations in assay conditions or structural analogs. To resolve discrepancies:

  • Structure-Activity Relationship (SAR) Studies: Systematically modify substituents (e.g., methyl vs. ethyl groups) and test against standardized biological models (e.g., antimicrobial assays using P. aeruginosa or S. aureus) .
  • Control Experiments: Ensure consistent purity (>95% via HPLC) and solvent systems (e.g., DMSO vs. saline) to eliminate formulation artifacts .
  • Mechanistic Studies: Use enzymatic assays (e.g., kinase inhibition) or molecular docking to correlate activity with binding affinity .

Advanced: What experimental design optimizes reaction yield during scale-up synthesis?

Answer:

  • DoE (Design of Experiments): Apply a factorial design to test variables like temperature (60–100°C), solvent polarity (DMF vs. acetonitrile), and catalyst loading (e.g., 5–10 mol% Pd/C) .
  • In Situ Monitoring: Use FTIR or Raman spectroscopy to track intermediate formation and avoid side reactions (e.g., over-alkylation) .
  • Workflow: Pilot small-scale reactions (1–5 g) with strict temperature control before scaling to 100 g batches. Purify via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate) .

Basic: What solvent systems are suitable for purification and solubility studies?

Answer:

  • Polar Solvents: DMSO or DMF for dissolution during biological assays.
  • Recrystallization: Use ethanol/water (7:3 v/v) or ethyl acetate/hexane mixtures for high-purity crystals .
  • Chromatography: Silica gel with gradient elution (hexane → ethyl acetate) for isolating intermediates .

Advanced: How to evaluate the compound’s stability under physiological conditions?

Answer:

  • Hydrolytic Stability: Incubate in PBS (pH 7.4) at 37°C for 24–72 hours. Monitor degradation via HPLC and identify byproducts (e.g., free carboxylic acid from ester hydrolysis) .
  • Photostability: Expose to UV light (λ = 254 nm) and analyze changes in UV-Vis spectra .
  • Thermal Stability: Perform TGA/DSC to determine decomposition temperatures (>200°C typical for thienopyrimidines) .

Advanced: What computational approaches predict the compound’s interactions with biological targets?

Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model binding to enzymes like DHFR or kinases. Validate with co-crystallized ligands from PDB (e.g., 4M6J for DHFR) .
  • MD Simulations: Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes .
  • ADMET Prediction: Tools like SwissADME estimate logP (~2.5), bioavailability (≥0.55), and CYP450 interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.